3-{Bicyclo[2.2.1]heptan-2-yl}propanal
Description
3-{Bicyclo[2.2.1]heptan-2-yl}propanal is an aldehyde derivative containing a bicyclo[2.2.1]heptane (norbornane) core. This bicyclic framework imparts rigidity and stereochemical complexity, making the compound valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C10H16O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h5,8-10H,1-4,6-7H2 |
InChI Key |
NWPURTQHDQJYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights structural differences and similarities among bicyclo[2.2.1]heptane derivatives:
Key Observations :
- Rigidity vs. Flexibility: The norbornane core enhances steric hindrance in all compounds, but the aldehyde group in this compound may increase reactivity compared to esters or amides.
- Functional Group Impact : Aldehydes are more electrophilic than ketones or esters, favoring nucleophilic additions (e.g., Grignard reactions) .
Comparison :
- Aldehyde synthesis may require oxidation of corresponding alcohols or controlled reduction of nitriles, but evidence gaps exist for the target compound.
- High yields in amide synthesis suggest stability of the norbornane core under catalytic conditions .
Physical and Chemical Properties
- Boiling Points: Esters (e.g., ethyl propanoate derivatives) likely have higher boiling points than aldehydes due to stronger dipole-dipole interactions .
- Solubility : Urea derivatives (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea) may exhibit lower aqueous solubility compared to aldehydes because of increased hydrophobicity .
- Reactivity : The aldehyde group in this compound is prone to oxidation (forming carboxylic acids) and nucleophilic attack, unlike ketones or amides .
Implications :
- The aldehyde group in this compound could be modified to develop prodrugs or covalent inhibitors targeting enzymes or receptors.
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